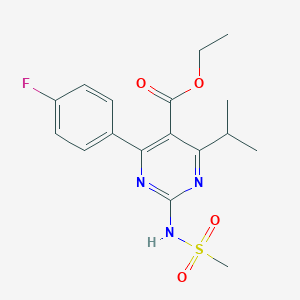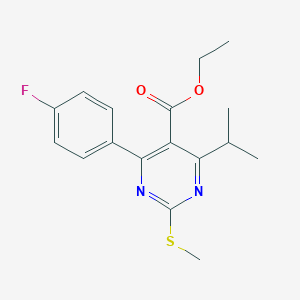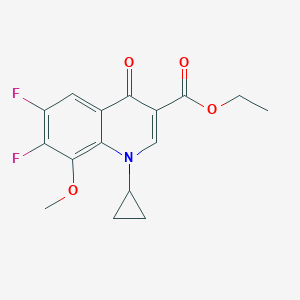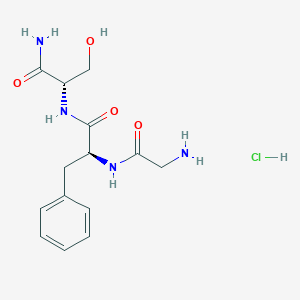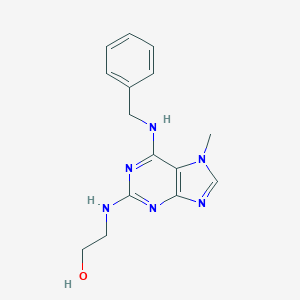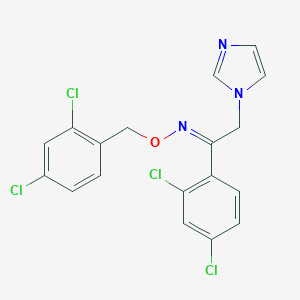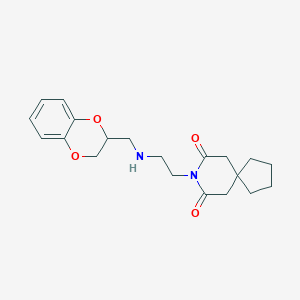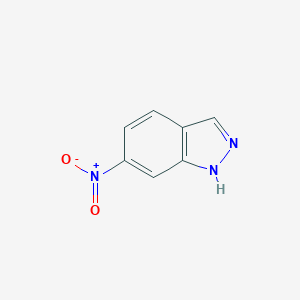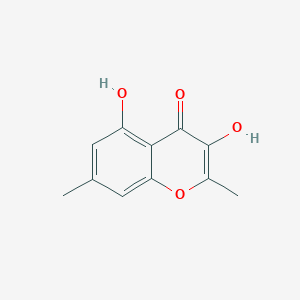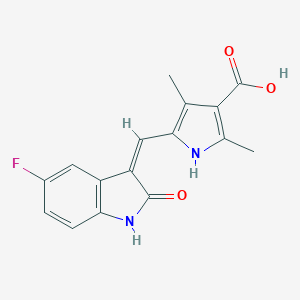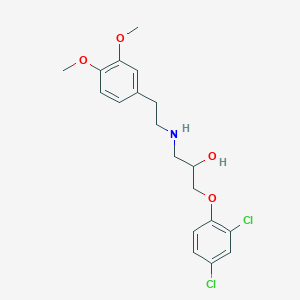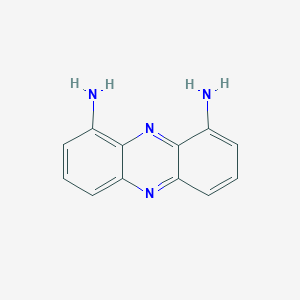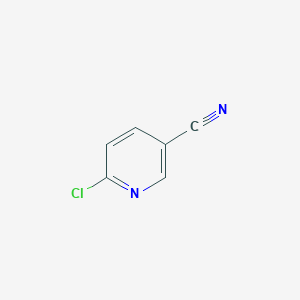
2-Chloro-5-cyanopyridine
概要
説明
Synthesis Analysis
The synthesis of 2-Chloro-5-cyanopyridine and its derivatives involves several chemical reactions. For example, Bomika et al. (1976) studied the nucleophilic substitution reactions of 2-chloro-3-cyanopyridines, which involve replacing the chlorine atom with primary and secondary aliphatic amines and heterocyclic amines to give 2-aminopyridines (Bomika et al., 1976).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-cyanopyridine-related compounds has been a subject of interest. For instance, the study by Giantsidis et al. (2002) on bis(2-amino-5-cyanopyridinium) diaquadichlorocopper(II) dichloride provides insights into the molecular structure of such compounds (Giantsidis et al., 2002).
Chemical Reactions and Properties
2-Chloro-5-cyanopyridine undergoes various chemical reactions, leading to different compounds with unique properties. For example, Elman (1985) explored the reactions between 2-chloro-6-cyanopyridine and aliphatic alcohols, which depend on reaction conditions (Elman, 1985).
Physical Properties Analysis
The physical properties of 2-Chloro-5-cyanopyridine and its derivatives are also noteworthy. Although specific studies on its physical properties were not found in the current research, they are generally characterized by their solubility, melting points, and molecular weight, which are important in determining their application in various fields.
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-cyanopyridine include its reactivity with other chemicals, stability under different conditions, and its functional groups. Studies like those by Shidlovskii et al. (2004) investigate the heterocyclization of related compounds, shedding light on their chemical behavior (Shidlovskii et al., 2004).
科学的研究の応用
2-Chloro-5-cyanopyridine is a biochemical reagent . It is a compound useful in organic synthesis . It may be used in the preparation of various other compounds .
-
Synthesis of Pyrazolo[3,4-b]pyridines
- Field : Organic Chemistry
- Application Summary : 2-Chloro-5-cyanopyridine can be used in the synthesis of Pyrazolo[3,4-b]pyridines, which are potentially biologically active materials .
- Method : The synthesis involves the use of suitably substituted pyridines onto which a pyrazole ring is annelated .
- Results : The synthesis leads to efficient production of Pyrazolo[3,4-b]pyridines .
-
Synthesis of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- Field : Medicinal Chemistry
- Application Summary : The R- and S-isomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and the stereostructures have been researched .
- Method : The synthesis involves the use of 2-Chloro-5-cyanopyridine as a starting material .
- Results : The synthesis leads to the production of the R- and S-isomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .
-
Preparation of 2-chloro-3-cyanopyridine
- Field : Organic Chemistry
- Application Summary : 2-Chloro-5-cyanopyridine can be used in the preparation of 2-chloro-3-cyanopyridine .
- Method : The preparation method of 2-chloro-3-cyanopyridine has the beneficial effects that the bis (trichloromethyl)carbonate is a safer chlorinating reagent and used for synthesizing 2-chloro-3-cyanopyridine .
- Results : The preparation method of 2-chloro-3-cyanopyridine has simple technique, relatively mild reaction condition and high chlorination yield .
-
Synthesis of (6-chloropyridin-3-yl)methylamine
- Field : Organic Chemistry
- Application Summary : A practical synthesis of (6-chloropyridin-3-yl)methylamine, a key intermediate of neo-nicotinoide insecticides, was achieved by highly selective hydrogenation of 2-chloro-5-cyanopyridine .
- Method : The synthesis involves the use of 2-Chloro-5-cyanopyridine as a starting material .
- Results : The synthesis leads to the production of (6-chloropyridin-3-yl)methylamine .
特性
IUPAC Name |
6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQLMBUPMABDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408888 | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyanopyridine | |
CAS RN |
33252-28-7 | |
| Record name | 6-Chloronicotinonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

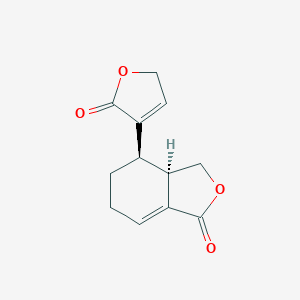
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)
